![molecular formula C11H13N3OS2 B5590681 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5590681.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
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Description
Introduction "N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide" is a chemical compound belonging to the 1,3,4-thiadiazole class. This class of compounds is known for its versatile chemical and physical properties, making it a subject of interest in various scientific fields.
Synthesis Analysis
- Synthesis of 1,3,4-thiadiazoles can be achieved through different methods. One approach involves the reaction of thioamides with tert-butyl hypochlorite and benzothiohydrazides (Demchuk et al., 1989).
- Another method reported is the microwave-assisted synthesis of thiadiazole derivatives, which offers a facile and efficient approach (Tiwari et al., 2017).
Molecular Structure Analysis
- The crystal structure and molecular configuration of thiadiazole derivatives have been studied, revealing insights into their molecular arrangements and interactions (Ye et al., 2015).
Chemical Reactions and Properties
- Thiadiazoles exhibit various chemical reactions, including hydrogen bonding and other intermolecular interactions. This contributes to their diverse chemical properties and potential applications in different fields (Hipler et al., 2003).
Physical Properties Analysis
- Physical properties like solubility, melting point, and others are critical in determining the applications of thiadiazole derivatives. These properties are often influenced by the molecular structure and substituents on the thiadiazole ring.
Chemical Properties Analysis
- The chemical properties of thiadiazole derivatives, such as reactivity, stability, and functional group compatibility, are essential for their use in various chemical processes and applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-11(2,3)9-13-14-10(17-9)12-8(15)7-5-4-6-16-7/h4-6H,1-3H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSYALUAKUVTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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